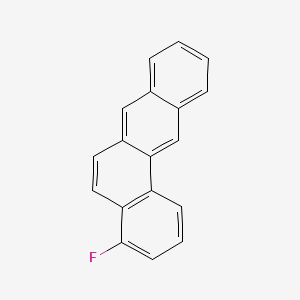

Benz(a)anthracene, 4-fluoro-

Description

Significance in Contemporary Environmental and Toxicological Research

Fluorinated polycyclic aromatic hydrocarbons are of considerable interest in environmental and toxicological studies. The introduction of a fluorine atom into a PAH structure can significantly alter its chemical and physical properties, which in turn influences its behavior in the environment and its biological effects. ontosight.ainih.gov This makes F-PAHs like Benz(a)anthracene (B33201), 4-fluoro- (B1141089) valuable subjects for research aimed at understanding the structure-activity relationships of this class of compounds. The persistence and potential for bioaccumulation of PAHs are well-documented concerns, and understanding how fluorination impacts these characteristics is a key area of investigation. ontosight.ai

General Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Fluorinated Analogs

Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of two or more fused benzene (B151609) rings. oup.comtandfonline.com They are formed during the incomplete combustion of organic materials such as coal, oil, and wood. nih.gov As a result, they are widespread environmental contaminants found in the air, water, and soil. tandfonline.comnih.gov Many PAHs are known to be carcinogenic, with their toxicity often linked to their metabolic activation into reactive intermediates that can bind to DNA. ontosight.aimdpi.comspringfieldmo.gov

Fluorinated PAHs (F-PAHs) are derivatives of PAHs where one or more hydrogen atoms have been replaced by fluorine atoms. This substitution can have several effects:

Altered Electron Density and Dipole Moment: Fluorine substitution creates a permanent dipole moment and reduces London forces, which can affect the molecule's interactions. researchgate.net

Modified Physicochemical Properties: While monofluorinated PAHs often exhibit physicochemical properties largely similar to their non-fluorinated parent compounds, the introduction of fluorine can still influence factors like solubility. researchgate.netoup.com For instance, the introduction of fluorine atoms into PAH molecules has been shown to increase their solubility in organic solvents. oup.comoup.com

Impact on Biological Activity: The strong carbon-fluorine bond can block certain metabolic pathways, potentially altering the compound's toxicity and carcinogenic potential. nih.govresearchgate.net For example, the placement of a fluorine atom can influence whether a PAH is metabolically activated to a carcinogenic form. nih.gov

Research Context of Benz(a)anthracene, 4-fluoro- and Related Derivatives

Benz(a)anthracene, 4-fluoro- is a synthetic PAH that serves as a model compound in various research applications. ontosight.ai Its structure, featuring a fluorine atom at the 4-position of the benz(a)anthracene backbone, makes it a subject of interest for several reasons. ontosight.ai

Research on this compound and its derivatives often focuses on:

Understanding Carcinogenicity: Studies have investigated the carcinogenic potential of various fluoro-substituted benz(a)anthracene derivatives. For instance, the extreme toxicity of 4-fluoro-7-methylbenz(a)anthracene has been noted in research. tandfonline.com

Investigating Metabolic Pathways: The position of the fluorine atom can influence how the molecule is metabolized in biological systems. Research on compounds like 4-fluoro-7,12-dimethylbenz[a]anthracene has explored how substitutions on the A-ring affect tumor-initiating activity, providing insights into metabolic activation. oup.compsu.edunih.gov

Analytical Standards: Due to their similarity in properties to parent PAHs and their general absence in the natural environment, monofluorinated PAHs are considered promising internal standards for the environmental analysis of trace-level PAHs. researchgate.netdss.go.th

The study of Benz(a)anthracene, 4-fluoro- and its analogs contributes to a deeper understanding of the environmental fate and toxicological profiles of fluorinated aromatic compounds. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

388-72-7 |

|---|---|

Molecular Formula |

C18H11F |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

4-fluorobenzo[a]anthracene |

InChI |

InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |

InChI Key |

NHEMFXZWMPLBQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Benz a Anthracene, 4 Fluoro

Strategies for Site-Specific Fluorination of Benz(a)anthracene (B33201) and Related PAHs

The regioselective introduction of a fluorine atom onto the benz(a)anthracene framework, particularly at the 4-position, presents a synthetic challenge. Both direct fluorination and multi-step synthetic routes have been explored to achieve this transformation.

Direct Fluorination Techniques

Direct fluorination of polycyclic aromatic hydrocarbons (PAHs) offers a conceptually straightforward approach to producing fluorinated derivatives. Reagents such as xenon difluoride (XeF₂) and N-fluoro reagents like Selectfluor™ have been employed for the direct fluorination of various PAHs. beilstein-journals.org However, a significant challenge with the direct fluorination of benz(a)anthracene is controlling the regioselectivity. The benz(a)anthracene molecule possesses multiple reactive sites, and direct electrophilic attack by a fluorinating agent often results in a mixture of regioisomers. beilstein-journals.org Achieving selective fluorination at the C-4 position is difficult due to the electronic nature of the PAH, where other positions might be equally or more susceptible to electrophilic attack. Consequently, this method typically necessitates complex separation procedures to isolate the desired 4-fluoro isomer, making it less favorable for targeted synthesis. beilstein-journals.org

Multi-step Synthetic Routes for Fluorinated Benz(a)anthracenes

To overcome the regioselectivity issues associated with direct fluorination, multi-step synthetic sequences are the preferred method for the unambiguous synthesis of 4-fluorobenz(a)anthracene and its derivatives. These routes typically involve the construction of the tetracyclic aromatic system from precursors that already contain the fluorine atom at the desired position.

A notable example is the synthesis of 4-fluoro-7,12-dimethylbenz(a)anthracene, which starts from 3-fluoroaniline. The synthesis proceeds through a series of well-established reactions:

Diazotization and Sandmeyer Reaction: 3-Fluoroaniline is converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a different functional group, leading to the formation of a substituted fluorobenzene (B45895) derivative.

Grignard Reaction and Condensation: The resulting fluorinated intermediate is then used to form a Grignard reagent. This organometallic species is reacted with a suitable naphthalene-based ketone or aldehyde.

Cyclization and Dehydration: The product from the Grignard reaction undergoes an acid-catalyzed cyclization followed by dehydration to construct the final benz(a)anthracene ring system.

This strategic approach ensures that the fluorine atom is precisely located at the 4-position of the final benz(a)anthracene molecule. While this method involves multiple steps, it provides unequivocal structural proof and is adaptable for the synthesis of various derivatives.

Application of Specific Coupling Reactions (e.g., Mallory Reaction) in F-PAH Synthesis

The Mallory reaction, a photochemical intramolecular cyclization of stilbene (B7821643) derivatives, is a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons, including fluorinated PAHs (F-PAHs). researchgate.net The reaction proceeds via the irradiation of a 1,2-diarylalkene, which undergoes an electrocyclization to form a dihydrophenanthrene intermediate, followed by an oxidative aromatization to yield the final PAH. researchgate.net

This methodology has been successfully applied to the synthesis of various F-PAHs, including dibenzoanthracene and benzoperylene derivatives. beilstein-journals.orgcambridge.org The key to this approach is the synthesis of a suitable fluorinated stilbene-type precursor. For instance, the reaction of octafluorocyclopentene (B1204224) with aryllithium reagents can be used to generate precursors for the Mallory reaction. beilstein-journals.orgcambridge.org While the Mallory reaction is a versatile method for constructing the core structure of many PAHs, its specific application for the direct synthesis of 4-fluorobenz(a)anthracene has not been extensively detailed in the available literature. However, the general principles of the reaction suggest that with a rationally designed stilbene precursor containing a fluorine atom at the appropriate position, this method could potentially be adapted for the synthesis of 4-fluorobenz(a)anthracene.

Synthesis of Substituted Benz(a)anthracene, 4-fluoro- (B1141089) Derivatives

The 4-fluorobenz(a)anthracene scaffold can be further modified to introduce additional functional groups, such as alkyl and saturated rings, which can modulate its biological and chemical properties.

Preparation of Methylated and Other Alkyl-Substituted Fluorinated Analogs

The synthesis of methylated derivatives of 4-fluorobenz(a)anthracene has been accomplished through multi-step synthetic routes. The synthesis of 4-fluoro-7,12-dimethylbenz(a)anthracene serves as a prime example. This synthesis can be achieved by employing a fluorinated starting material in a reaction sequence that builds the benz(a)anthracene ring system with methyl groups at the desired positions.

One established route involves the reaction of a Grignard reagent derived from a fluorinated aromatic bromide with a methylated naphthalene (B1677914) derivative, followed by cyclization. The precise placement of the fluorine and methyl groups is dictated by the structure of the initial reactants. This approach allows for the synthesis of specific isomers for detailed biological and chemical evaluation. researchgate.net

| Compound | Starting Materials | Key Reaction Steps | Reference |

| 4-Fluoro-7,12-dimethylbenz(a)anthracene | 3-Fluoroaniline, 2-methylnaphthalene (B46627) derivatives | Diazotization, Grignard reaction, Cyclization | researchgate.net |

Synthesis of Hydrogenated (Tetrahydro-) Fluorinated Benz(a)anthracene Derivatives

To investigate the role of specific regions of the benz(a)anthracene molecule in its biological activity, hydrogenated derivatives have been synthesized. The synthesis of 1,2,3,4-tetrahydro-7,12-dimethylbenz(a)anthracene (B1201039) has been reported, starting from 4-fluoro-7,12-dimethylbenz(a)anthracene. researchgate.net

The synthesis of this A-ring reduced analog involves the catalytic hydrogenation of the corresponding unsaturated precursor. This selective reduction of one of the terminal benzene (B151609) rings provides a valuable tool for structure-activity relationship studies. The presence of the fluorine atom in the starting material does not impede the hydrogenation process and allows for the preparation of the specific tetrahydro derivative. researchgate.net A related hexahydro-fluorinated benz(a)anthracene derivative has also been synthesized through multi-step reactions involving fluorination, methylation, and methylenation.

| Compound | Starting Material | Key Reaction | Reference |

| 1,2,3,4-Tetrahydro-7,12-dimethylbenz(a)anthracene | 4-Fluoro-7,12-dimethylbenz(a)anthracene | Catalytic Hydrogenation | researchgate.net |

| 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylene-benz(a)anthracene | Benz(a)anthracene precursor | Multi-step synthesis (fluorination, methylation, methylenation) |

Metabolism and Biotransformation Pathways of Benz a Anthracene, 4 Fluoro

Metabolic Activation Mechanisms of Benz(a)anthracene (B33201) and its Fluorinated Derivatives

The metabolic activation of benz(a)anthracene is a multi-step process that converts the relatively inert hydrocarbon into highly reactive intermediates capable of binding to cellular macromolecules like DNA. This process is foundational to understanding the biological activity of its derivatives.

Role of Mixed Function Oxidases in Metabolism

The initial step in the metabolism of benz(a)anthracene and its derivatives is catalyzed by the mixed-function oxidase system, primarily the cytochrome P-450 (CYP) enzyme superfamily. These enzymes introduce an oxygen atom into the PAH structure, typically forming an epoxide across a double bond. The specific isoforms of CYP enzymes involved can influence the rate and site of metabolism. For instance, in mouse fibroblast cell lines, benz(a)anthracene has been shown to be an effective inducer of aryl hydrocarbon hydroxylase activity, a measure of CYP-mediated metabolism epa.gov. Different CYP families, such as CYP2B and CYP2C, have been implicated in the metabolism of substituted benz(a)anthracenes in rat and human liver microsomes nih.gov. This initial oxidation is a crucial, rate-limiting step that commits the PAH to further biotransformation.

Formation of Reactive Metabolites (e.g., Bay-Region Diol Epoxides, Carbocations, Quinones, Electrophiles)

Following the initial epoxidation by CYP enzymes, the resulting arene oxides can undergo several transformations. One key pathway involves enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols. For benz(a)anthracene, this can occur at several positions, but the formation of the 3,4-dihydrodiol is of particular toxicological significance.

This dihydrodiol can be further oxidized by CYP enzymes to form a diol epoxide. When the epoxide ring is located in the sterically hindered "bay-region" of the molecule (the region between the 4- and 5-positions), the resulting metabolite is known as a bay-region diol epoxide. In the case of benz(a)anthracene, the ultimate carcinogenic metabolite is widely considered to be the bay-region 3,4-diol-1,2-epoxide. Fluorescence spectral data from DNA adducts formed in hamster embryo cells and mouse skin treated with benz(a)anthracene have also implicated a non-bay-region diol epoxide, specifically one formed in the 8,9,10,11-ring, in its metabolic activation nih.gov.

Alternative metabolic pathways can lead to the formation of other reactive species. For example, the oxidation of PAHs can produce quinones, which are redox-active molecules capable of generating reactive oxygen species (ROS) and forming DNA adducts.

Stereoselective Metabolism and Enantiomer Formation of Metabolites

The enzymes involved in PAH metabolism exhibit a high degree of stereoselectivity, producing specific stereoisomers of the metabolites. The collaboration between cytochrome P-450 and epoxide hydrolase preferentially forms dihydrodiols with specific absolute configurations. For 7-fluorobenz(a)anthracene (7-FBA), metabolism by rat liver microsomes produces trans-dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions that are all highly enriched in the R,R enantiomer nih.govaacrjournals.org. This stereoselectivity is critical, as the biological activity of diol epoxides is highly dependent on their stereochemistry. The formation of the (+)-enantiomer of the bay-region diol epoxide, which has the R,S,S,R configuration, is often associated with the highest carcinogenic potential.

Influence of Fluorine Substitution on Metabolic Processes

The introduction of a fluorine atom can profoundly influence the metabolism of benz(a)anthracene by altering the electronic properties of the aromatic system and by sterically hindering enzymatic attack at certain positions.

Effects on Regioselectivity and Stereoselectivity of Cytochrome P-450 Enzymes

The position of the fluorine substituent directs the regioselectivity of CYP enzymes. In the case of 7-FBA, metabolism still yields the precursor to the bay-region diol epoxide, the 7-FBA trans-3,4-dihydrodiol, as well as a phenolic metabolite, 4-hydroxy-7-FBA nih.govaacrjournals.org.

While direct metabolic studies on 4-fluorobenz(a)anthracene are not available, inferences can be drawn from related compounds. For example, studies on 4-methylbenz[a]anthracene (B134977) metabolism by the fungus Cunninghamella elegans showed that no trans-dihydrodiol was formed at the methyl-substituted 3,4-double bond nih.govnih.gov. The methyl group effectively blocked oxidation at this position. Given that fluorine is a small but highly electronegative atom, it is plausible that a fluorine substituent at the 4-position would similarly inhibit or block CYP-mediated oxidation at the 3,4-position. This would prevent the formation of the bay-region 3,4-diol-1,2-epoxide, potentially reducing the carcinogenicity of the compound compared to the parent BaA. Metabolism would likely be redirected to other positions on the molecule, such as the K-region (5,6-positions) or the 8,9- and 10,11-positions.

The fluorine substituent does not appear to alter the inherent stereoselectivity of the enzymes. As seen with 7-FBA, the dihydrodiol metabolites formed at unsubstituted positions are still predominantly the R,R enantiomers nih.govaacrjournals.org. It is therefore expected that any dihydrodiols formed from 4-fluorobenz(a)anthracene would also have a predominantly R,R configuration.

| Parent Compound | Metabolite Type | Specific Metabolites Identified | Significance |

|---|---|---|---|

| Benz(a)anthracene (BaA) | Dihydrodiols | trans-3,4-dihydrodiol, trans-8,9-dihydrodiol | 3,4-dihydrodiol is the precursor to the ultimate carcinogenic bay-region diol epoxide. |

| Phenols/Quinones | 4-hydroxy-BaA, BaA-7,12-dione | Products of primary oxidation and alternative metabolic pathways. nih.gov | |

| 7-Fluorobenz(a)anthracene (7-FBA) | Dihydrodiols | trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, trans-10,11-dihydrodiol | Demonstrates that metabolism occurs at multiple sites, including the bay-region precursor (3,4-diol). nih.govaacrjournals.org |

| Phenols | 4-hydroxy-7-FBA | Indicates that direct aromatic hydroxylation is a significant metabolic pathway. nih.govaacrjournals.org |

| Parent Compound | Predicted Metabolic Outcome | Rationale |

|---|---|---|

| 4-Fluorobenz(a)anthracene | Inhibition of 3,4-dihydrodiol formation | The fluorine at C4 is expected to sterically and electronically block CYP450 oxidation at the adjacent 3,4-double bond, preventing formation of the bay-region diol epoxide precursor. This is based on findings with 4-methylbenz[a]anthracene. nih.govnih.gov |

| Redirection of metabolism to other sites | Metabolism is likely to be shunted to other positions, such as the 5,6- (K-region), 8,9-, and 10,11-positions, leading to the formation of the corresponding trans-dihydrodiols. | |

| Formation of phenolic metabolites | Direct hydroxylation at various positions on the aromatic rings is a probable metabolic pathway, similar to the formation of 4-hydroxy-7-FBA from 7-FBA. nih.govaacrjournals.org |

Impact on Detoxification Pathways

Detoxification pathways for PAHs primarily involve the conjugation of oxidized metabolites, such as phenols and dihydrodiols, with endogenous molecules to increase their water solubility and facilitate excretion. These reactions are catalyzed by phase II enzymes, including UDP-glucuronosyltransferases and sulfotransferases. Fungal systems, for example, are known to detoxify PAHs by conjugating metabolites with sulfate, glucuronic acid, glucose, or xylose.

Alterations in the Yield of Proximate Mutagenic Metabolites

The biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as benz(a)anthracene, is a critical factor in their potential carcinogenicity. The metabolic activation of these compounds often leads to the formation of highly reactive intermediates that can bind to DNA, leading to mutations. For benz(a)anthracene and its derivatives, the primary pathway for metabolic activation is believed to involve the formation of bay-region diol epoxides.

Computational studies utilizing density functional theory (DFT) have been employed to investigate the structure-reactivity relationships and the effects of substituents, such as fluorine, on the stability of carbocations derived from oxidized metabolites of benz(a)anthracene. nih.gov These theoretical models suggest that the diol epoxide mechanism is the principal metabolic activation pathway for fluorinated derivatives of benz(a)anthracene. nih.gov The formation of benzylic carbocations from these electrophilic diol epoxides is a key step in their interaction with biological macromolecules. nih.gov

According to these computational analyses, the stability of the carbocations generated from oxidized metabolites of benz(a)anthracene appears to correlate with the known biological activity of these compounds. nih.gov The calculations indicate that the process of epoxide protonation followed by ring-opening to form a carbocation is energetically more favorable than other potential activation mechanisms. nih.gov While these theoretical studies provide valuable insights into the potential metabolic pathways and the electronic effects of fluorine substitution, specific experimental data on the yields of proximate mutagenic metabolites for 4-fluorobenz(a)anthracene are not extensively available in the current scientific literature.

Table 1: Theoretical Metabolic Activation Pathways for Benz(a)anthracene Derivatives

| Metabolic Step | Description | Relevance to 4-fluorobenz(a)anthracene |

|---|---|---|

| Epoxidation | Formation of an epoxide ring on the aromatic structure by cytochrome P450 enzymes. | A crucial initial step in the metabolic activation of the parent compound. |

| Hydration | Conversion of the epoxide to a trans-dihydrodiol by epoxide hydrolase. | Leads to the formation of a precursor to the ultimate carcinogen. |

| Second Epoxidation | Formation of a diol epoxide, often in the bay region of the molecule. | This is the proximate mutagenic metabolite. |

| Carbocation Formation | Opening of the epoxide ring to form a reactive carbocation. | The ultimate electrophile that can form adducts with DNA. |

This table is based on the generally accepted metabolic activation pathways for PAHs and theoretical studies on their derivatives.

Enzyme Induction and Gene Regulation in PAH Metabolism

The metabolism of PAHs is intricately linked to the induction of specific enzyme systems and the regulation of gene expression. These processes are primarily mediated by cellular receptors and signaling pathways that respond to the presence of xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants, including PAHs. nih.gov Upon binding of a ligand, such as a PAH, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, leading to their increased transcription.

Induction of Cytochrome P450 Genes (e.g., CYP1A1, CYP1B1)

A primary consequence of AhR activation by PAHs is the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes. nih.govnih.gov CYP1A1 and CYP1B1 are two of the most prominent enzymes involved in the metabolism of PAHs. nih.govnih.gov The induction of these enzymes can be a double-edged sword; while they are involved in the detoxification of xenobiotics, they are also responsible for the metabolic activation of PAHs to their mutagenic forms. nih.govnih.gov

The induction of CYP1A1 and CYP1B1 is a direct result of the AhR/ARNT complex binding to the XREs in the regulatory regions of the CYP1A1 and CYP1B1 genes. nih.gov Although this is a general mechanism for many PAHs, specific studies detailing the extent of CYP1A1 and CYP1B1 induction by 4-fluorobenz(a)anthracene have not been identified in the surveyed literature.

Activation of the Nrf2-Keap1 System

The nuclear factor erythroid 2-related factor 2 (Nrf2) and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1), form a critical signaling pathway that regulates the cellular antioxidant response. nih.govfrontiersin.org Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. nih.govfrontiersin.org However, in the presence of oxidative or electrophilic stress, such as that induced by PAH metabolites, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. nih.govfrontiersin.org

Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of a wide array of cytoprotective genes. nih.govnih.gov These genes encode for enzymes involved in antioxidant defense and detoxification, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs). The activation of the Nrf2-Keap1 pathway is a key mechanism by which cells protect themselves against the damaging effects of reactive metabolites. There is currently a lack of specific research findings on the activation of the Nrf2-Keap1 system by 4-fluorobenz(a)anthracene.

Molecular Mechanisms of Biological Activity Excluding Clinical Outcomes

Genotoxicity and Mutagenicity Studies of Benz(a)anthracene (B33201), 4-fluoro- (B1141089) and Derivatives

The genotoxicity of Benz(a)anthracene, 4-fluoro- and its derivatives is a critical factor in their carcinogenic potential. This is often initiated by metabolic activation to reactive intermediates that can damage DNA.

The covalent binding of chemical carcinogens or their metabolites to DNA, forming DNA adducts, is a key event in the initiation of carcinogenesis. For derivatives of benz(a)anthracene, the position of fluorine substitution significantly influences the extent of DNA binding.

Studies on fluorinated derivatives of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provide insights into how a fluorine substituent can affect DNA adduct formation. For instance, the noncarcinogenic analogue 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) was found to bind to DNA at levels that were only about 5-10% of that of the potent carcinogen DMBA nih.gov. While adducts from 2F-DMBA were detected, their quantities were insufficient for full characterization nih.gov.

In a comparative study of 9-fluoro-DMBA (9-F-DMBA) and 10-fluoro-DMBA (10-F-DMBA) in SENCAR mice, the total amount of covalently bound DNA adducts was similar for 9-F-DMBA and the parent DMBA nih.gov. However, analysis revealed marked reductions in the percentage of syn-diol-epoxide-DNA adducts for both 9-F-DMBA and 10-F-DMBA compared to DMBA nih.gov. Interestingly, the level of a specific adduct, tentatively identified as an anti-diol-epoxide-deoxyadenosine adduct, correlated closely with the tumor-initiating activity of these compounds nih.gov.

While these studies on other fluorinated benz(a)anthracene derivatives are informative, specific data on the DNA adduct formation of Benz(a)anthracene, 4-fluoro- was not available in the reviewed literature. The electronic effects of a fluorine atom at the 4-position would likely influence the metabolic activation pathways, particularly the formation of diol epoxides in the "bay region," which are often the ultimate carcinogenic metabolites of PAHs.

The formation of DNA adducts can lead to errors during DNA replication, resulting in permanent mutations. The type of mutation can be characteristic of the carcinogen and the specific adduct formed. For many PAHs, G→T transversions are a common mutational signature.

Direct studies specifying the types of mutations induced by Benz(a)anthracene, 4-fluoro- are not detailed in the available research. However, studies with related compounds offer a general understanding. For example, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene, a derivative of DMBA, was shown to be mutagenic in a cell-mediated mutation assay with Chinese hamster V79 cells, inducing mutations to 6-thioguanine resistance nih.gov. The mutagenic activity was dose-dependent, though it was approximately one-tenth as active as DMBA nih.gov.

Beyond covalent binding, non-covalent interactions such as intercalation into the DNA double helix can also contribute to the genotoxicity of PAHs. This process involves the insertion of the planar aromatic ring system between the base pairs of DNA, which can disrupt DNA replication and transcription.

While specific studies on the DNA intercalating ability of Benz(a)anthracene, 4-fluoro- are not available, research on model compounds derived from benz(a)anthracene metabolites indicates that such interactions occur. The planarity and aromaticity of the benz(a)anthracene ring system are conducive to intercalation. The presence of a fluorine atom, being small and highly electronegative, could modulate the electronic properties of the aromatic system and thereby influence the strength and geometry of its intercalation into DNA.

Carcinogenic Mechanisms in Experimental Animal Models

The ultimate biological consequence of genotoxicity and mutagenicity is often the development of cancer. The carcinogenic potential of Benz(a)anthracene, 4-fluoro- and its derivatives has been investigated in various animal models.

Murine models, particularly mouse skin carcinogenesis assays, are widely used to assess the tumor-initiating activity of PAHs. In these models, a single application of a tumor initiator is followed by repeated applications of a tumor promoter.

A study on the skin tumor-initiating activity of A-ring derivatives of DMBA in SENCAR mice found that 4-fluoro-7,12-dimethylbenz[a]anthracene exhibited weak activity nih.gov. This derivative produced an average of 0.6 papillomas per mouse nih.gov.

| Compound | Tumor-Initiating Activity (Papillomas/mouse) |

| 4-Fluoro-7,12-dimethylbenz[a]anthracene | 0.6 |

A broader study evaluating various methyl- and fluorine-substituted benz[a]anthracenes for tumor-initiating activity on mouse skin provided further context nih.gov. This study highlighted that methyl substitution at the 7- and 7,12-positions was significantly more effective in enhancing tumorigenic activity than fluorine substitution at these positions nih.gov. Although several fluorinated derivatives were more active than the parent benz[a]anthracene, they were considerably less potent than their methyl-substituted counterparts nih.gov.

| Compound | Relative Tumor-Initiating Activity |

| 7-Fluorobenz[a]anthracene | More active than Benz[a]anthracene |

| 12-Fluorobenz[a]anthracene | More active than Benz[a]anthracene |

| 7,12-Difluorobenz[a]anthracene | Less active than methyl-substituted derivatives |

The relationship between the chemical structure of benz(a)anthracene derivatives and their carcinogenic activity is complex. The position and nature of substituents on the aromatic ring system play a crucial role in determining their biological activity.

The substitution of a fluorine atom for a hydrogen atom can have multiple effects. The high electronegativity of fluorine can alter the electron density at various positions in the aromatic rings, which in turn can influence the ease of metabolic activation to reactive diol epoxides. Furthermore, the small size of the fluorine atom means it is less likely to cause significant steric hindrance that might prevent the necessary enzymes from accessing the sites of metabolic activation.

The observation that fluorine substitution at the 7- and 12-positions of benz[a]anthracene leads to a lower tumor-initiating activity compared to methyl substitution at the same positions suggests that electronic effects and the ability of the substituent to be metabolized are key determinants of carcinogenic potency nih.gov. For instance, a methyl group can be metabolized, which can be a detoxification pathway or, in some cases, lead to the formation of other reactive species. A fluorine atom, in contrast, is not readily metabolized.

The position of the fluorine atom is also critical. Substitution at the 5-position of 7-methylbenz[a]anthracene or 12-methylbenz[a]anthracene dramatically reduces their tumorigenic activity, indicating that this region of the molecule is sensitive to substitution nih.gov. These findings underscore the intricate structure-activity relationships that govern the carcinogenicity of substituted benz[a]anthracenes nih.gov.

Structure-Activity Relationships in Carcinogenesis (Influence of Substitution Position and Chemical Groups)

The position of substituent groups on the benz(a)anthracene ring system profoundly influences its carcinogenic activity. The metabolic activation of benz(a)anthracene to its ultimate carcinogenic form is a critical determinant of its biological effect. This process often involves the formation of diol epoxides in the "bay-region" of the molecule.

Fluorine substitution on the aromatic ring can significantly alter the metabolic pathways and, consequently, the carcinogenicity of the parent compound. Research on a related compound, 4-fluoro-7,12-dimethylbenz[a]anthracene, demonstrated weak tumor-initiating activity in SENCAR mice. nih.gov This suggests that metabolism at or near the 4-position of the benz(a)anthracene nucleus is important for its biological activity. nih.gov The presence of a fluorine atom at this position may hinder the metabolic activation process, thereby reducing the carcinogenic potential compared to the unsubstituted parent compound.

Quantum chemical studies on a series of substituted benz(a)anthracene derivatives have sought to establish a quantitative structure-activity relationship (QSAR) for their carcinogenic potency. researchgate.net These studies indicate that the electronic structure of the molecule is a key factor in determining its carcinogenicity. researchgate.net The introduction of a highly electronegative fluorine atom at the 4-position would invariably alter the electron distribution within the aromatic system, which could impact its interaction with metabolic enzymes and DNA.

Comparative Studies with Unsubstituted and Other Fluorinated PAHs

Comparative studies of benz(a)anthracene and its derivatives provide valuable insights into the role of specific structural features in their biological activity. The parent compound, benz(a)anthracene, is a known carcinogen, inducing tumors in various animal models through different routes of administration, including oral, dermal, and injection. springfieldmo.govepa.gov Its carcinogenicity is attributed to its metabolic activation to reactive diol epoxides that can form covalent adducts with DNA. epa.gov

Specifically, the (+/-)-trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene (BA 3,4-dihydrodiol) metabolite is significantly more mutagenic and tumorigenic than the parent benz(a)anthracene. nih.gov This highlights the importance of the 3,4-diol as a proximate carcinogen, which is further metabolized to the ultimate carcinogenic diol-epoxide. nih.gov

| Compound | Carcinogenic Activity | Key Findings |

|---|---|---|

| Benz(a)anthracene | Carcinogenic | Induces tumors in various animal models. Its metabolite, BA 3,4-dihydrodiol, is a potent tumor initiator. springfieldmo.govnih.gov |

| 4-Fluoro-7,12-dimethylbenz[a]anthracene | Weak tumor-initiating activity | Suggests that substitution at the 4-position may reduce carcinogenic potential. nih.gov |

Other In Vitro Biological Activities

Cytotoxicity Mechanisms in Cell Lines

The cytotoxic effects of benz(a)anthracene and its derivatives are closely linked to their metabolism within the target cells. While specific data on the cytotoxicity of 4-fluorobenz(a)anthracene is limited, studies on the parent compound and its methylated derivatives offer valuable insights. For instance, 7,12-dimethylbenz[a]anthracene (DMBA), a more potent carcinogen, has been shown to induce cytotoxicity in various cell lines. The metabolic activation of these compounds can lead to the formation of reactive intermediates that can cause cellular damage and cell death.

It is plausible that the cytotoxicity of 4-fluorobenz(a)anthracene would also be dependent on its metabolic activation. The presence of the fluorine atom at the 4-position could influence the rate and profile of metabolites formed, thereby modulating its cytotoxic potential compared to the unsubstituted benz(a)anthracene.

Cell Cycle Modulation and Apoptosis Induction in Cellular Systems

PAHs and their metabolites can interfere with cellular processes such as the cell cycle and apoptosis. For example, 7,12-dimethylbenz[a]anthracene (DMBA) has been shown to induce apoptosis in murine pre-B cells through a caspase-8-dependent pathway. nih.gov This induction of apoptosis is a complex process that can be triggered by cellular stress and DNA damage caused by the reactive metabolites of the PAH.

Furthermore, DMBA has been found to upregulate the expression of FasL and Bcl-2 in breast cancer cells, which can inhibit apoptosis and promote tumor development. cellmolbiol.org The ability of 4-fluorobenz(a)anthracene to modulate the cell cycle and induce apoptosis would likely be related to its metabolic activation and the subsequent interaction of its metabolites with cellular signaling pathways. The fluorine substituent could potentially alter these interactions, leading to a different profile of cell cycle arrest and apoptosis compared to the parent compound.

Antimicrobial Activities of Related Analogs

While there is a lack of specific studies on the antimicrobial properties of 4-fluorobenz(a)anthracene, research on other fluorinated aromatic compounds suggests that the introduction of fluorine can sometimes enhance antimicrobial activity. For example, some fluorinated aromatic mercurials and fluorinated pyridinium block copolymers have demonstrated antibacterial properties. nih.govnih.gov The high electronegativity and unique steric properties of fluorine can alter the lipophilicity and electronic characteristics of a molecule, potentially enhancing its ability to disrupt microbial cell membranes or inhibit essential enzymes. However, without direct experimental evidence, the antimicrobial potential of 4-fluorobenz(a)anthracene remains speculative.

Phototoxicity and Light-Induced Damage Mechanisms

Many polycyclic aromatic hydrocarbons are known to exhibit phototoxicity, a phenomenon where the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. nih.gov These ROS can then cause damage to cellular components, including lipids, proteins, and DNA.

The phototoxicity of anthracene (B1667546), a core structural component of benz(a)anthracene, is well-documented. nih.gov Upon irradiation with UV light, anthracene can lead to the formation of toxic photomodification products, including anthraquinones, which can themselves generate ROS. nih.gov The phototoxic potential of a PAH is influenced by its ability to absorb light and its efficiency in generating ROS.

Environmental Phototransformation Processes

Currently, detailed research specifically outlining the environmental phototransformation processes of 4-fluoro-benz(a)anthracene is not available in the provided search results. However, the photochemistry of the parent compound, benz(a)anthracene, and other PAHs provides a foundational understanding of the likely pathways.

Upon exposure to ultraviolet (UV) radiation from sunlight, PAHs can undergo direct photolysis, leading to the formation of various photoproducts. For benz(a)anthracene, irradiation can result in the formation of compounds such as benz(a)anthracene-7,12-dione, phthalic acid, and phthalic anhydride epa.gov. The specific products and the rate of degradation are heavily influenced by the surrounding environmental matrix, including the presence of other organic compounds and the solvent polarity epa.govresearchgate.netresearchgate.net. For instance, the photodegradation rates of some PAHs have been observed to increase in more polar media researchgate.net.

The introduction of a fluorine atom at the 4-position of the benz(a)anthracene structure is expected to influence its phototransformation. The high electronegativity of fluorine can alter the electron distribution within the aromatic system, potentially affecting the molecule's light absorption properties and its susceptibility to photochemical reactions. However, without specific experimental data for 4-fluoro-benz(a)anthracene, the precise nature and kinetics of its environmental phototransformation remain an area for further investigation.

Table 1: Potential Phototransformation Products of Benz(a)anthracene

| Product Name | Chemical Formula |

| Benz(a)anthracene-7,12-dione | C₁₈H₁₀O₂ |

| Phthalic acid | C₈H₆O₄ |

| Phthalic anhydride | C₈H₄O₃ |

Note: This table is based on the photodegradation of the parent compound, benz(a)anthracene, as specific data for the 4-fluoro derivative is not available.

Generation of Reactive Oxygen Species (ROS)

The phototoxicity of many PAHs is primarily mediated through the generation of reactive oxygen species (ROS) upon exposure to light. This process, known as photosensitization, typically involves the PAH absorbing light energy and transferring it to molecular oxygen.

While direct studies on 4-fluoro-benz(a)anthracene are absent in the provided results, the general mechanism for PAHs is well-established. Upon absorbing a photon, the PAH is excited to a short-lived singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state PAH can then interact with ground-state molecular oxygen (³O₂) via two main pathways:

Type I Mechanism: The excited PAH can react directly with a substrate, such as a biological molecule, to produce radicals, which can then react with oxygen to form ROS.

Type II Mechanism: The excited PAH can transfer its energy directly to ³O₂, leading to the formation of highly reactive singlet oxygen (¹O₂).

Studies on the parent compound, benz(a)anthracene, and its metabolites have demonstrated their capacity to induce ROS production nih.govbohrium.comresearchgate.net. For instance, certain metabolites can participate in redox cycles to generate ROS, leading to oxidative DNA damage nih.gov. It is plausible that 4-fluoro-benz(a)anthracene also generates ROS through similar photosensitization mechanisms. The fluorine substituent might modulate the efficiency of intersystem crossing and the lifetime of the triplet state, thereby influencing the quantum yield of ROS generation.

Oxidative Cellular Damage (e.g., Lipid Peroxidation)

The generation of ROS by photoactivated compounds like PAHs can lead to significant damage to cellular components. The highly reactive nature of species such as singlet oxygen and hydroxyl radicals can initiate a cascade of oxidative reactions within cells.

One of the major consequences of excessive ROS production is lipid peroxidation. This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids that are abundant in cellular membranes. Lipid peroxidation can disrupt membrane integrity, leading to impaired cellular function and, ultimately, cell death. While specific data on lipid peroxidation induced by 4-fluoro-benz(a)anthracene is not available, studies on benz(a)anthracene have linked its toxicity to oxidative stress and cellular damage nih.govbohrium.comresearchgate.net.

Beyond lipid peroxidation, ROS can also damage other critical biomolecules, including proteins and nucleic acids. Oxidative damage to DNA, for example, can lead to mutations and contribute to the carcinogenic potential of some PAHs nih.govtandfonline.com. The ability of benz(a)anthracene metabolites to cause oxidative DNA damage has been documented nih.gov. It is therefore reasonable to hypothesize that photo-induced ROS generation by 4-fluoro-benz(a)anthracene could also lead to similar patterns of oxidative cellular damage.

Table 2: Key Cellular Targets of ROS-Induced Damage

| Cellular Component | Type of Damage |

| Lipids | Peroxidation, disruption of membrane integrity |

| Proteins | Oxidation of amino acid residues, enzyme inactivation |

| DNA | Base modifications, strand breaks, adduct formation |

Note: This table represents general mechanisms of ROS-induced cellular damage, as specific research on 4-fluoro-benz(a)anthracene is not available.

Environmental Distribution, Fate, and Methodological Approaches for Risk Assessment

Sources and Anthropogenic Releases of Benz(a)anthracene (B33201) and F-PAHs

Polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene, are organic compounds primarily formed from the incomplete combustion of organic materials. nih.govtpsgc-pwgsc.gc.ca They are not produced commercially as individual compounds but are widespread byproducts of both natural and human activities. tpsgc-pwgsc.gc.carivm.nl

Natural sources of PAHs include forest fires and volcanic eruptions. tandfonline.comresearchgate.net However, anthropogenic (human-caused) sources are far more significant contributors to environmental PAH levels. nih.govdrscw.org The primary anthropogenic sources of benz(a)anthracene and other PAHs stem from:

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial furnaces, and for residential heating is a major source. drscw.orgfrontiersin.orgacs.org Vehicle exhaust from gasoline and diesel engines also releases significant quantities of PAHs. tandfonline.comnih.gov

Industrial Processes: Several industrial activities are key emitters of benz(a)anthracene. These include coal coking, aluminum smelting, and the production of coal tar, creosote, bitumen, and asphalt (B605645). tpsgc-pwgsc.gc.carivm.nl

Waste Incineration: The burning of municipal and industrial waste is another significant source of PAH emissions. nih.gov

Biomass Burning: The combustion of wood in stoves and fireplaces, as well as agricultural burning, contributes to PAH levels in the atmosphere. tpsgc-pwgsc.gc.canih.govfrontiersin.org

Fluorinated PAHs (F-PAHs) are not typically formed through these common combustion processes. Instead, they are considered emerging contaminants and their presence in the environment is primarily linked to industrial activities that specifically use fluorine chemistry or from the degradation of larger fluorinated compounds.

The following table summarizes the primary sources of Benz(a)anthracene:

| Source Category | Specific Examples |

|---|---|

| Fossil Fuel Combustion | Power plants, vehicle exhaust, residential heating |

| Industrial Processes | Coal coking, aluminum production, asphalt manufacturing |

| Waste Incineration | Municipal and industrial waste burning |

| Biomass Burning | Wood stoves, forest fires, agricultural burning |

Environmental Transport and Compartmentalization

Once released into the environment, PAHs like benz(a)anthracene are distributed through various environmental media and can travel long distances from their source. nih.gov

Benz(a)anthracene is found in all environmental compartments—air, water, and soil. nih.gov Its distribution is governed by its physical and chemical properties, particularly its low water solubility and high hydrophobicity. tpsgc-pwgsc.gc.canih.gov

Air: In the atmosphere, benz(a)anthracene can exist in the vapor phase or, more commonly, adsorbed onto airborne particulate matter. nih.govpjoes.com This association with fine particles allows for long-range atmospheric transport. nih.gov The concentration of PAHs in the air is often higher in urban and industrialized areas and can exhibit seasonal variations, with higher levels typically observed in winter due to increased fuel combustion for heating and specific atmospheric conditions that limit dispersion. frontiersin.orgnih.gov

Water: Due to its low solubility, benz(a)anthracene concentrations in the water column are generally low. tpsgc-pwgsc.gc.ca It tends to adsorb to suspended particles and organic matter in the water. nih.gov Deposition from the atmosphere is a significant pathway for PAHs to enter aquatic systems. frontiersin.org

Soil and Sediment: Soil and sediment are major sinks for benz(a)anthracene and other PAHs. nih.govnih.gov Their strong tendency to adsorb to organic matter leads to their accumulation in these compartments. tpsgc-pwgsc.gc.canih.gov This persistence in soil and sediment means they can remain in the environment for extended periods. drscw.org

The interaction of benz(a)anthracene with environmental particulates is a critical aspect of its environmental fate. acs.org As a compound with a high octanol-water partition coefficient (log Kow), it has a strong affinity for organic carbon. tpsgc-pwgsc.gc.ca

This strong adsorption to soil, sediment, and airborne particles has several consequences:

It reduces the bioavailability of benz(a)anthracene in the environment.

It facilitates the transport of benz(a)anthracene over long distances in the atmosphere. drscw.org

It leads to the accumulation of benz(a)anthracene in the sediments of aquatic systems, which can act as a long-term reservoir of contamination. tpsgc-pwgsc.gc.ca

Environmental Transformation Processes of PAHs (General)

Polycyclic aromatic hydrocarbons are persistent in the environment but can undergo transformation through several processes. nih.gov These processes can alter their structure and, in some cases, lead to the formation of derivatives that may be more toxic than the parent compounds. nih.govacs.org

The primary transformation pathways for PAHs in the environment include:

Photodegradation: In the presence of sunlight, PAHs can be degraded through photochemical reactions. frontiersin.orgscielo.org.mx This process is particularly relevant for PAHs in the atmosphere and on surfaces exposed to light. drscw.org

Chemical Oxidation: PAHs can react with atmospheric oxidants such as ozone, nitrogen oxides (NOx), and hydroxyl radicals. nih.govpjoes.com These reactions can lead to the formation of nitro-PAHs and oxy-PAHs. pjoes.com

Microbial Degradation: Certain microorganisms in soil and sediment have the ability to break down PAHs and use them as a source of carbon and energy. nih.gov This biodegradation is a key process for the natural attenuation of PAH contamination.

Methodological Frameworks for Environmental Risk Assessment

Environmental risk assessment for PAHs is a complex process aimed at quantifying the potential for adverse effects on ecosystems. epa.gov It involves evaluating the toxicity of the compounds and the level of environmental exposure.

Environmental Risk Limits (ERLs), also known as Environmental Quality Standards (EQSs), are concentrations of a substance in water, sediment, or soil below which no adverse effects on the ecosystem are expected. rivm.nl The derivation of these limits is a scientifically rigorous process based on ecotoxicological data. rivm.nlrivm.nl

For PAHs, the derivation of ERLs often follows these key principles:

Use of Ecotoxicity Data: Data on the toxic effects of individual PAHs on a range of organisms (e.g., algae, invertebrates, fish) are collected from scientific literature. rivm.nl

Species Sensitivity Distributions (SSDs): Statistical models are used to analyze the toxicity data and estimate a concentration that is protective of a high percentage of species in the ecosystem.

Toxic Unit Approach: Because PAHs often occur as complex mixtures, their combined toxicity is a concern. rivm.nl The toxic unit approach assumes that the toxicity of different PAHs is additive. researchgate.net

Toxicity Equivalency Factors (TEFs): Benzo(a)pyrene, a well-studied and highly carcinogenic PAH, is often used as a reference compound. epa.gov Other PAHs are assigned a Toxicity Equivalency Factor (TEF), which represents their toxicity relative to benzo(a)pyrene. tandfonline.com The total carcinogenic potential of a mixture can then be expressed as benzo(a)pyrene equivalents. tandfonline.comresearchgate.net

The Dutch National Institute for Public Health and the Environment (RIVM) has established a methodology for deriving ERLs, including the Maximum Permissible Concentration (MPC) and Serious Risk Concentration (SRC), for individual PAHs in water, sediment, and soil. rivm.nlresearchgate.net This framework is based on European Union directives and provides a basis for setting environmental quality standards. rivm.nlrivm.nl

The following table outlines the key concepts in deriving environmental risk limits for PAHs:

| Concept | Description |

|---|---|

| Ecotoxicity Data | Empirical data on the harmful effects of a substance on various organisms. |

| Species Sensitivity Distribution (SSD) | A statistical model of the variation in toxicity of a chemical among different species. |

| Toxic Unit Approach | A method for assessing the combined toxicity of a mixture of chemicals by summing their individual toxicities. |

| Toxicity Equivalency Factor (TEF) | A factor that relates the toxicity of a compound to a reference compound (e.g., Benzo(a)pyrene for PAHs). |

Methodological Considerations for PAH Mixtures in Risk Assessment

The risk assessment of chemical mixtures, particularly those containing numerous polycyclic aromatic hydrocarbons (PAHs), presents significant methodological challenges. Environmental exposures rarely involve a single PAH; instead, they occur as complex mixtures generated from the incomplete combustion of organic materials. nih.gov The composition of these mixtures can be highly variable depending on the source. Accurately evaluating the carcinogenic risk of such mixtures is complicated by the differing potencies of individual PAHs and potential interactive effects between them.

The predominant method for assessing the cancer risk of PAH mixtures is the component-based approach, specifically using Toxic Equivalency Factors (TEFs) or Relative Potency Factors (RPFs). nih.gov This methodology is founded on the principle of dose addition and assumes that the total carcinogenic effect of a mixture is the sum of the effects of its individual components.

The Toxic Equivalency Factor (TEF) Approach

The TEF approach simplifies risk assessment by expressing the carcinogenic potency of individual PAHs relative to a well-characterized reference compound, Benzo[a]pyrene (B[a]P). nih.govnih.gov B[a]P is one of the most potent and extensively studied PAHs and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). nih.govnih.gov

Under this framework, each PAH congener is assigned a TEF value. The TEF for B[a]P is set to 1.0. Less potent compounds are assigned a TEF of less than 1, while more potent compounds would have a TEF greater than 1. nih.gov To calculate the total risk of a mixture, the concentration of each individual PAH is multiplied by its respective TEF to determine its B[a]P equivalent concentration (TEQ). These values are then summed to yield a total TEQ for the mixture, which represents the total carcinogenic potency in terms of B[a]P. researchgate.net

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have published provisional TEF values for a number of common, unsubstituted PAHs to be used in risk assessments. ornl.govmichigan.gov

Table 1: Consensus Toxicity Equivalency Factors (TEFs) for Common PAHs This table presents TEF values for several PAHs commonly included in risk assessments. The values are based on their carcinogenic potency relative to Benzo[a]pyrene.

| Compound Name | CASRN | Toxicity Equivalency Factor (TEF) |

| Benz(a)anthracene | 56-55-3 | 0.1 |

| Benzo(a)pyrene | 50-32-8 | 1 |

| Benzo(b)fluoranthene | 205-99-2 | 0.1 |

| Benzo(k)fluoranthene | 207-08-9 | 0.1 |

| Chrysene | 218-01-9 | 0.01 |

| Dibenz(a,h)anthracene | 53-70-3 | 1 |

| Indeno(1,2,3-cd)pyrene | 193-39-5 | 0.1 |

| Data sourced from various regulatory guidance documents, including the U.S. EPA. nih.govornl.govmichigan.gov |

Challenges Posed by Substituted PAHs: The Case of Benz(a)anthracene, 4-fluoro- (B1141089)

A significant limitation of the TEF approach is that TEFs have been developed for only a small subset of the hundreds of PAHs that exist in the environment. youtube.com Complex environmental mixtures often contain numerous substituted PAHs, such as alkylated, nitrated, or halogenated derivatives, for which TEFs are not available. The presence of Benz(a)anthracene, 4-fluoro-, a fluorinated derivative of Benz(a)anthracene, exemplifies this methodological gap.

Currently, no established TEF exists for Benz(a)anthracene, 4-fluoro-. Applying the TEF of the parent compound, Benz(a)anthracene (TEF = 0.1), to its fluorinated derivative is not scientifically defensible. Research has demonstrated that the addition of a fluorine atom to a PAH backbone can dramatically alter its biological activity and carcinogenic potential. The effect of this substitution is highly dependent on its specific location on the molecule. nih.gov

For instance, studies on derivatives of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that substitution at different positions can have opposing effects:

4-Fluoro-7,12-dimethylbenz[a]anthracene exhibited only weak tumor-initiating activity at high doses and no activity at lower doses, suggesting that fluorination at the 4-position significantly reduces carcinogenic potential compared to the parent compound. nih.gov

In contrast, a study on a different DMBA derivative found that fluorine substitution at the 6-position doubled its carcinogenic potency , while substitution at the 5-position rendered it virtually inactive . nih.gov

These findings underscore a critical uncertainty in current risk assessment practices. The specific metabolic pathways and ultimate carcinogenicity of Benz(a)anthracene, 4-fluoro- are not sufficiently studied to assign a relative potency value. Without specific toxicity data, the contribution of Benz(a)anthracene, 4-fluoro- and other substituted PAHs to the total risk of a mixture cannot be accurately quantified using the TEF methodology. This data gap means that current component-based risk assessments may not fully account for the total carcinogenic potential of complex PAH mixtures found in the environment.

Alternative methodologies, such as the whole-mixture approach , which involves testing the toxicity of the entire environmental sample, would inherently account for all components, including substituted PAHs and their interactions. nih.gov However, this approach is often impractical due to the expense and time required for such bioassays and the site-specific nature of PAH mixtures. nih.gov Consequently, a component-based approach remains the standard, highlighting the need for further research into the toxicity of substituted PAHs like Benz(a)anthracene, 4-fluoro- to refine and improve the accuracy of human health risk assessments.

Advanced Analytical and Computational Research on Benz a Anthracene, 4 Fluoro

Analytical Methodologies for Detection and Quantification

The detection and quantification of Benz(a)anthracene (B33201), 4-fluoro- (B1141089), a halogenated polycyclic aromatic hydrocarbon (HPAH), requires sophisticated analytical techniques due to its presence at trace levels in complex environmental and biological matrices. gcms.cz Methodologies are often adapted from those developed for parent PAHs, with modifications to optimize for the unique physicochemical properties of their fluorinated counterparts.

Spectrofluorimetric Techniques (e.g., Synchronous Fluorescence Spectroscopy)

Spectrofluorimetry, particularly synchronous fluorescence spectroscopy (SFS), is a highly sensitive and selective method for the analysis of fluorescent compounds like polycyclic aromatic hydrocarbons (PAHs). ut.ac.irmdpi.com This technique simplifies complex emission spectra, narrows bandwidths, and reduces the matrix effect, making it a valuable tool for identifying PAHs in environmental samples. ut.ac.irshimadzu.com

In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. shimadzu.com This process results in a simplified spectrum with narrower bands compared to conventional emission or excitation spectra. mdpi.comshimadzu.com The choice of Δλ is crucial for resolving mixtures of PAHs, as it is optimized to selectively enhance the signal of the target analyte. shimadzu.com

For the analysis of PAHs in environmental samples like airborne particulate matter (PM2.5), SFS has been successfully applied. ut.ac.ir The technique can be used for the rapid identification and sensitive determination of various PAHs. ut.ac.irnih.gov The high sensitivity of SFS allows for detection at the picogram per gram (pg/g) level for some PAHs, demonstrating its effectiveness for trace analysis. mdpi.com While specific studies focusing solely on 4-fluorobenz(a)anthracene are not abundant, the principles of SFS are directly applicable. The introduction of a fluorine atom can subtly alter the photophysical properties of the parent benz(a)anthracene molecule, potentially influencing the optimal Δλ and the resulting synchronous fluorescence spectrum.

A common approach involves extracting PAHs from a sample matrix using a suitable solvent, followed by direct analysis of the extract by SFS. ut.ac.ir This method offers a simpler and faster alternative to chromatographic techniques, which often require extensive cleanup procedures. researchgate.netacs.org For instance, a study on the determination of PAHs in tea utilized a novel synchronous fluorescence spectroscopic approach that coupled nonlinear variable-angle synchronous and matrix-isopotential synchronous scanning modes, achieving low detection limits and good correlation with GC-MS results. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of a wide range of organic compounds, including halogenated polycyclic aromatic hydrocarbons (HPAHs) like 4-fluorobenz(a)anthracene. nih.govmdpi.com This powerful combination leverages the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. diva-portal.org

In a typical GC-MS analysis of HPAHs, the sample is first subjected to an extraction and cleanup procedure to isolate the target analytes from the matrix. gcms.czxml-journal.net The extract is then injected into the gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column. diva-portal.orgepa.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. mdpi.com

The choice of ionization technique is critical. Electron ionization (EI) is commonly used and produces a characteristic fragmentation pattern that serves as a "fingerprint" for compound identification by comparison with mass spectral libraries. nih.gov For enhanced sensitivity and selectivity, especially for trace-level analysis, techniques like negative ion chemical ionization (NICI) or high-resolution mass spectrometry (HRMS) can be employed. cdc.gov High-resolution instruments, such as time-of-flight (TOF) mass spectrometers, provide accurate mass measurements, which are crucial for confirming the elemental composition of unknown compounds and differentiating between isomers. nih.gov

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. gcms.czmdpi.com This significantly improves the signal-to-noise ratio and allows for lower detection limits. gcms.cz The use of isotopically labeled internal standards, such as deuterated or ¹³C-labeled PAHs, is a common practice to correct for variations in extraction efficiency and instrument response, ensuring accurate quantification. europa.eu Monofluorinated PAHs themselves have also been proposed as suitable internal standards for the analysis of parent PAHs. researchgate.net

The following table summarizes typical GC-MS parameters used for the analysis of PAHs, which would be applicable to 4-fluorobenz(a)anthracene with appropriate method optimization.

| Parameter | Typical Setting | Reference |

| Gas Chromatograph | Agilent 7890A or similar | diva-portal.org |

| Column | Select PAH capillary column (e.g., 30m x 0.25mm, 0.15µm film thickness) | diva-portal.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | mdpi.com |

| Injection Mode | Splitless or large-volume injection | researchgate.net |

| Oven Temperature Program | Ramped temperature program (e.g., initial hold at 100°C, ramp at 8°C/min to 280°C) | epa.gov |

| Mass Spectrometer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole | gcms.czxml-journal.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | gcms.czmdpi.com |

| Transfer Line Temperature | 290 °C | mdpi.com |

| Ion Source Temperature | 230 °C | mdpi.com |

Method Validation and Inter-laboratory Comparison Studies for PAH Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives, this involves demonstrating adequate performance in terms of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). primescholars.compjoes.com Inter-laboratory comparison (ILC) studies are essential for assessing the comparability and reliability of data generated by different laboratories using various methods. europa.eueuropa.eu

Method Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the coefficient of determination (R²) of the calibration curve, which should ideally be close to 1. primescholars.compjoes.com

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) to a blank sample matrix and the percentage of the analyte recovered is calculated. primescholars.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). primescholars.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. primescholars.compjoes.com

An example of method validation for PAH analysis in wastewater and sediment reported good linearity (R² > 0.99), recoveries between 78-106%, and low LODs and LOQs in the parts-per-billion (ppb) range. primescholars.com

Inter-laboratory Comparison (ILC) Studies:

ILC studies, also known as proficiency testing, involve multiple laboratories analyzing the same samples to evaluate their analytical performance. europa.eueuropa.eu These studies are crucial for establishing the reliability of analytical methods across different laboratories and for identifying potential sources of error. The European Union Reference Laboratory for PAHs organizes such ILCs for the determination of marker PAHs in various matrices like food supplements and particulate matter. europa.eueuropa.eu

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties, behavior, and interactions of molecules like Benz(a)anthracene, 4-fluoro- at the atomic level. These methods complement experimental studies by providing insights that are often difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. lookchemmall.comnmas.org It has been widely applied to study the properties of PAHs, including their stability, reactivity, and vibrational spectra. lookchemmall.comnmas.org DFT calculations can predict molecular geometries, electronic properties like the HOMO-LUMO energy gap, and can be used to simulate vibrational frequencies that can be compared with experimental infrared and Raman spectra. lookchemmall.com For PAHs, as the number of aromatic rings increases, the HOMO-LUMO gap generally decreases, which affects the molecule's stability and reactivity. nmas.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption and emission spectra. researchgate.netnih.govscm.com This is particularly relevant for fluorescent molecules like PAHs. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netmdpi.com The choice of the functional (e.g., B3LYP, PBE0, ωB97XD) and basis set is crucial for obtaining accurate results that correlate well with experimental data. nmas.orgmdpi.com For instance, studies on anthracene (B1667546) and its derivatives have used TD-DFT to understand their fluorescence mechanisms and the effects of substituents on their photophysical properties. nih.gov The introduction of a fluorine atom in benz(a)anthracene would be expected to influence its electronic structure and, consequently, its absorption and emission spectra, an effect that can be precisely modeled using TD-DFT. researchgate.net

The following table presents a comparison of different DFT functionals used in the study of PAHs.

| DFT Functional | Type | Key Features | Reference |

| B3LYP | Hybrid | Widely used, good balance of accuracy and computational cost for predicting geometries and energy gaps. | nmas.org |

| PBE0 | Hybrid | Mixes PBE exchange energy with Hartree-Fock exchange, often used for excited state calculations. | mdpi.com |

| ωB97XD | Range-separated hybrid with dispersion correction | Good for non-covalent interactions and can provide accurate long-range corrected descriptions. | nmas.orgmdpi.com |

| BP86 | GGA | A generalized gradient approximation functional, has been used for studying real-world absorption spectra of PAHs. | mdpi.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery and to understand the interaction of small molecules, like 4-fluorobenz(a)anthracene, with biological macromolecules such as proteins and DNA. nih.govnih.gov

The process involves placing the small molecule (ligand) into the binding site of the target macromolecule (receptor) and evaluating the binding affinity using a scoring function. nih.gov The results can provide insights into the binding mode, the key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy, which indicates the stability of the complex. nih.govnih.gov

For PAHs and their derivatives, molecular docking can be used to predict their potential to interact with biological targets like the aryl hydrocarbon receptor (AhR) or to intercalate into DNA, which are key events in their mechanism of toxicity. The introduction of a fluorine atom can significantly alter the electronic properties and steric profile of the benz(a)anthracene molecule, which in turn can affect its binding affinity and selectivity for different receptors. nih.gov Studies on other fluorinated compounds have shown that fluorine substitution can enhance binding affinity to protein targets. nih.gov

Molecular docking studies on fluorinated amino pyrimidines and other heterocyclic compounds have demonstrated their potential as inhibitors of various enzymes, with the docking results helping to explain the structure-activity relationships. nih.govresearchgate.net While specific docking studies on 4-fluorobenz(a)anthracene are not widely reported, the methodology is directly applicable to investigate its potential biological interactions and to compare its binding behavior with that of the parent benz(a)anthracene and other derivatives.

Investigations of Carbocation Stability and Electronic Properties of Derivatives

The introduction of a fluorine atom into the benz(a)anthracene (BA) skeleton, as in 4-fluoro-benz(a)anthracene, significantly modifies the electronic properties and subsequent reactivity of the molecule. ontosight.ai Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding these effects, especially concerning the stability of carbocation intermediates that are crucial in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). nih.gov

For BA derivatives, the formation of bay-region carbocations, which are implicated in their carcinogenic activity, is a key area of investigation. nih.govcdc.gov The stability of these carbocations is highly dependent on the position of substituents. The effect of a fluorine substituent is twofold. When fluorine is placed at a position that bears a significant positive charge in the carbocation, it can lead to stabilization through a p-π back-bonding mechanism. nih.gov Conversely, if the fluorine atom is located at a ring position that has a negative charge density, it results in an inductive destabilization of the carbocation. nih.gov

In the specific case of 4-fluoro-benz(a)anthracene, the fluorine atom is positioned on the angular benzo ring. Studies on related fluorinated PAHs have shown that substitution on this ring generally decreases the carcinogenicity of the parent hydrocarbon. researchgate.net This can be partly explained by the electronic influence of the fluorine atom on the stability of the critical carbocation intermediates. Computational analysis of the 1,2-epoxide ring opening—a key step in the metabolic activation pathway—shows that the exothermicity of this reaction is sensitive to the fluorine's position. nih.gov For instance, in a related fluorinated BA, a fluorine substitution at a position bearing a negative charge was found to decrease the exothermicity of the ring-opening reaction, thus destabilizing the resulting carbocation. nih.gov This modulation of carbocation stability is a primary determinant of the ultimate biological activity of the derivative.

Table 1: Influence of Fluorine Substitution on Carbocation Stability in Benz(a)anthracene (BA) Derivatives

| Substitution Position | Nature of Carbon Site in Carbocation | Effect of Fluorine | Consequence | Reference |

|---|---|---|---|---|

| Site of significant positive charge | Electron-deficient | p-π back-bonding | Stabilization | nih.gov |

| Site of negative charge density | Electron-rich | Inductive effect | Destabilization | nih.gov |

| Angular benzo ring (e.g., C4) | Influences bay-region diol epoxide formation | Decreases carcinogenicity | Modulates reactivity | researchgate.net |

Structure-Reactivity Relationships via Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide a powerful framework for predicting the biological activity of chemicals based on their molecular structure. nih.govrsc.org For PAHs like 4-fluoro-benz(a)anthracene, these models establish a link between computed molecular descriptors and observed reactivity or toxicity. nih.govmdpi.com

DFT calculations have been successfully used to study structure-reactivity relationships in BA derivatives. nih.gov These studies indicate that the primary metabolic activation pathway for both parent and substituted BAs proceeds via the diol-epoxide (DE) mechanism. The crucial step of epoxide protonation and ring opening is strongly favored energetically over alternative pathways. nih.gov The stability of the resulting carbocations, as calculated computationally, correlates well with the known biological activity of these compounds. nih.gov

QSAR models for carcinogenicity often incorporate a variety of predictors, including:

Partition coefficients (e.g., log P): These describe the hydrophobicity of the molecule. For PAHs, a log P value above a certain threshold (e.g., 4.0) has been noted as a criterion for activity. nih.gov

Electronic parameters: Properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), atomic partial charges, and delocalizability indices are used to quantify the electrophilicity and reactivity of the molecule or its intermediates. nih.gov

Steric factors: Molecular size and the specific pattern of substituents are also critical determinants of activity. nih.gov